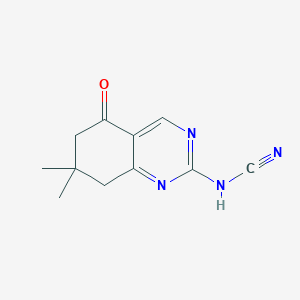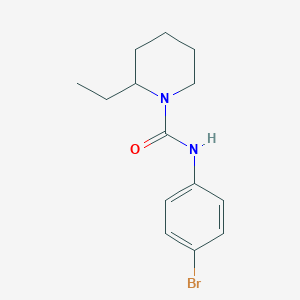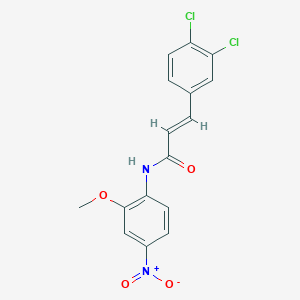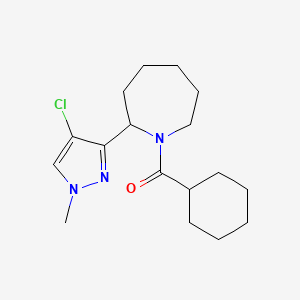![molecular formula C16H19ClN4O2 B5429436 N-(5-chloro-2-pyridinyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5429436.png)
N-(5-chloro-2-pyridinyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, commonly known as "CP-122,288," is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of CP-122,288 involves the inhibition of dopamine reuptake and the modulation of dopamine receptor signaling. It has been shown to increase dopamine release in the brain, leading to a reduction in drug-seeking behavior and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
CP-122,288 has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of neuronal activity. It has also been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-122,288 is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction and other neurological disorders. However, one of the limitations of CP-122,288 is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CP-122,288, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration regimens for CP-122,288 in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of CP-122,288 involves a multi-step process that includes the reaction of 2-(2-furylmethyl)piperazine with 5-chloro-2-pyridinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification through chromatography.
Aplicaciones Científicas De Investigación
CP-122,288 has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-3-4-15(18-10-13)19-16(22)12-21-7-5-20(6-8-21)11-14-2-1-9-23-14/h1-4,9-10H,5-8,11-12H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVSKDSTDFLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)
![2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5429376.png)


![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)
![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)
![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429411.png)

![7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5429415.png)

![7-(3,5-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429418.png)
